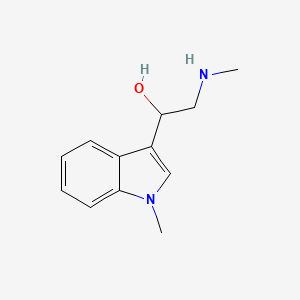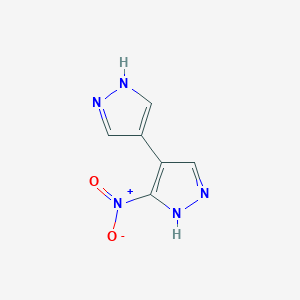
3-Nitro-4,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,4’-bipyrazole typically involves the nitration of 4,4’-bipyrazole. One common method includes the treatment of 4,4’-bipyrazole with acetyl nitrate in trifluoroacetic acid . This method is highly selective and yields the desired nitro compound efficiently.
Industrial Production Methods: While specific industrial production methods for 3-Nitro-4,4’-bipyrazole are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and high yield. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4,4’-bipyrazole.
Substitution: Formation of various substituted bipyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4,4’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 3-Nitro-4,4’-bipyrazole primarily involves its ability to undergo various chemical transformations due to the presence of the nitro group. The nitro group can participate in redox reactions, nucleophilic substitutions, and other chemical processes, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
- 3,3’-Dinitro-4,4’-bipyrazole
- 3,5-Dinitro-4,4’-bipyrazole
- 3,3’,5-Trinitro-4,4’-bipyrazole
- 3,3’,5,5’-Tetranitro-4,4’-bipyrazole
Comparison: 3-Nitro-4,4’-bipyrazole is unique due to its specific nitration pattern, which imparts distinct chemical properties compared to its more heavily nitrated counterparts. For instance, while 3,3’,5,5’-Tetranitro-4,4’-bipyrazole exhibits higher energy content and thermal stability, 3-Nitro-4,4’-bipyrazole offers a balance between reactivity and stability, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C6H5N5O2 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-nitro-4-(1H-pyrazol-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)6-5(3-9-10-6)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
InChI Key |
RTOLQGUSKACYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C2=C(NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


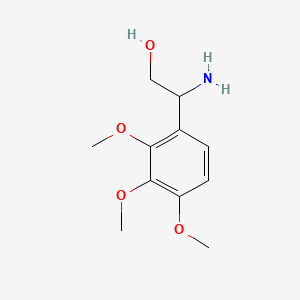
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
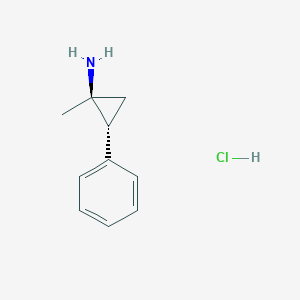



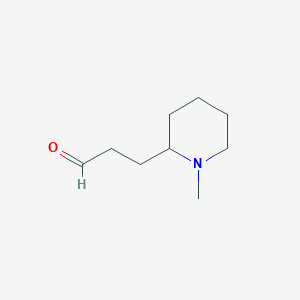
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
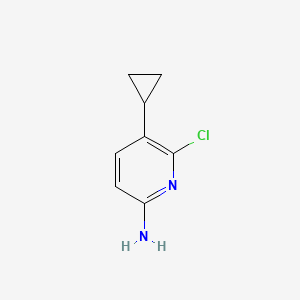
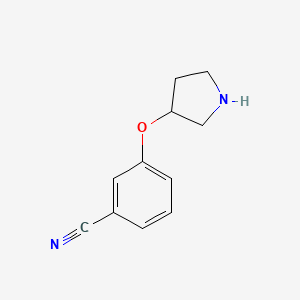

![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
